tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
Overview
Description
“tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1188263-67-3 . It has a molecular weight of 224.73 and its IUPAC name is tert-butyl 3-aminopropyl (methyl)carbamate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride” is1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-6-10;/h5-7,10H2,1-4H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride” is a solid at room temperature . It has a molecular weight of 224.73 .Scientific Research Applications
1. Synthesis of Phosphatidyl Ethanolamines and Ornithine The compound is employed as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines, which are a class of phospholipids found in biological membranes, and ornithine, an amino acid involved in the urea cycle .
Preparation of Spermidine Analogues
It is used in the preparation of spermidine analogues. Spermidine is a polyamine compound that has various metabolic functions within organisms .
Synthesis of Pharmacologically Active Compounds
The compound is utilized in the synthesis of pharmacologically active compounds, which are substances capable of modifying or exploring physiological systems or pathological states for the benefit of the recipient .
Suzuki Reaction
It serves as a reagent in the Suzuki reaction, which is a cross-coupling method used to generate biaryl compounds that are often found in pharmaceuticals, agrochemicals, and organic materials .
5. Biological Material or Organic Compound for Life Science Research As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research .
6. Preparation of [3-(3-Cyano-propylamino)-propyl]-carbamic Acid tert-Butyl Ester This compound is involved in the preparation of specific esters used in chemical synthesis processes .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-6-10;/h5-7,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPISLPKNUNZUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662486 | |
Record name | tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride | |
CAS RN |
1188263-67-3 | |
Record name | tert-Butyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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